molecular formula C9H8FN B1304802 3-Fluoro-4-methylphenylacetonitrile CAS No. 261951-73-9

3-Fluoro-4-methylphenylacetonitrile

Cat. No.: B1304802
CAS No.: 261951-73-9
M. Wt: 149.16 g/mol
InChI Key: XQPIJOIPFIRHRO-UHFFFAOYSA-N
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Description

3-Fluoro-4-methylphenylacetonitrile is an organic compound with the chemical formula C₉H₈FN. It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with a fluorine atom at the 3-position and a methyl group at the 4-position. This compound is used in various chemical syntheses and has applications in scientific research.

Scientific Research Applications

3-Fluoro-4-methylphenylacetonitrile is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: It may be explored for its potential pharmacological properties and as a building block for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Safety and Hazards

The compound is associated with the GHS06 pictogram, indicating that it is toxic . The hazard statements H301+H311+H331 suggest that it is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and calling a POISON CENTER or doctor/physician if you feel unwell (P311) .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method to synthesize 3-Fluoro-4-methylphenylacetonitrile involves the cyanation of 3-fluoro-4-methylbenzophenone. This reaction typically requires hydrocyanic acid as the cyanating agent . The reaction conditions often include a suitable solvent and a catalyst to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyanation processes with optimized reaction conditions to ensure high yield and purity. The compound is usually handled under controlled conditions to prevent exposure to toxic reagents like hydrocyanic acid.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methylphenylacetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: 3-Fluoro-4-methylbenzoic acid.

    Reduction: 3-Fluoro-4-methylphenylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methylphenylacetonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects would depend on its interaction with specific enzymes or receptors, although detailed studies on its biological mechanism are limited.

Comparison with Similar Compounds

Similar Compounds

    3-Fluorophenylacetonitrile: Lacks the methyl group at the 4-position.

    4-Methylphenylacetonitrile: Lacks the fluorine atom at the 3-position.

    Phenylacetonitrile: Lacks both the fluorine and methyl substitutions.

Uniqueness

3-Fluoro-4-methylphenylacetonitrile is unique due to the presence of both the fluorine and methyl groups, which can influence its reactivity and properties compared to its analogs. The fluorine atom can affect the electronic properties of the aromatic ring, while the methyl group can provide steric effects.

Properties

IUPAC Name

2-(3-fluoro-4-methylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-7-2-3-8(4-5-11)6-9(7)10/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPIJOIPFIRHRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379133
Record name 3-Fluoro-4-methylphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261951-73-9
Record name 3-Fluoro-4-methylphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261951-73-9
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